2-(Trifluoromethyl)cyclohexan-1-amine
Overview
Description
2-(Trifluoromethyl)cyclohexan-1-amine is a novel compound that has garnered significant interest in scientific research, particularly in the field of drug discovery. Its unique chemical structure, featuring a trifluoromethyl group attached to a cyclohexane ring, makes it a promising candidate for the development of new pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(Trifluoromethyl)cyclohexan-1-amine involves the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF₃SO₂Na). This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . The reaction typically involves the formation of thiocarbonyl fluoride as a key intermediate .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for their application in large-scale production, particularly in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while reduction can yield different amine derivatives .
Scientific Research Applications
2-(Trifluoromethyl)cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a potential pharmaceutical compound due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
Trifluoromethylated alkenes: Used in pharmaceuticals and agrochemicals due to their stability and biological activity.
Uniqueness
2-(Trifluoromethyl)cyclohexan-1-amine stands out due to its unique cyclohexane ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJUJGNSSJMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585545 | |
Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-69-3 | |
Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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